molecular formula C13H19N3O3 B5646557 1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one

1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one

Cat. No. B5646557
M. Wt: 265.31 g/mol
InChI Key: CNWYZRVIXUOZFE-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole and piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The specific structure mentioned incorporates elements from these classes, suggesting potential for unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step process, starting from basic piperidine or tetrahydrofuran derivatives. For example, compounds can be synthesized by reacting benzenesulfonyl chloride with ethyl isonipecotate, followed by further functionalization to introduce the 1,3,4-oxadiazole moiety (Khalid et al., 2016). This process often involves nucleophilic substitution reactions and cyclization steps to form the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4-oxadiazole derivatives, typically features hydrogen bonding and other non-covalent interactions that can influence their physical and chemical properties. Crystal structure studies provide insights into the arrangement of these molecules in the solid state, contributing to our understanding of their reactivity and interactions with biological targets (Thimmegowda et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole and piperidine derivatives can involve nucleophilic attack at the oxadiazole ring, leading to various substitution reactions. These compounds often show significant biological activity, which can be attributed to their ability to interact with enzymes and receptors through their chemical functionalities (Krolenko et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the presence of functional groups. Detailed structural analysis, including X-ray crystallography, can reveal the arrangement of atoms and the molecular conformations preferred in the solid state (Naveen et al., 2015).

properties

IUPAC Name

1-[2-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12-3-1-2-6-16(12)7-4-11-14-13(15-19-11)10-5-8-18-9-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWYZRVIXUOZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(Tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one

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